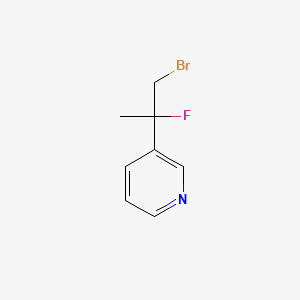

3-(1-Bromo-2-fluoropropan-2-yl)pyridine

Overview

Description

3-(1-Bromo-2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. It is used in various applications, including as a building block in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of ongoing research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

Fluoropyridines, such as this compound, have unique physicochemical properties due to the combination of the unique characteristics of the pyridine moiety and the strong electron-withdrawing substituent(s) in the aromatic ring .Scientific Research Applications

Chemical Synthesis and Reactivity

"3-(1-Bromo-2-fluoropropan-2-yl)pyridine" plays a crucial role in the synthesis and reactivity of various chemical compounds. Its applications are rooted in its ability to participate in numerous chemical reactions, serving as an intermediate in the production of complex molecules. Studies have delved into its reactivity patterns, highlighting its significance in creating pharmacologically relevant structures and its utility in metal-catalyzed reactions. The compound's unique structural attributes enable the formation of diverse chemical architectures, thus facilitating advancements in medicinal chemistry and material science.

Catalysis

In the realm of catalysis, "this compound" has been identified as a potential ligand or catalyst component in various metal-mediated reactions. Its structural features, including the pyridine ring and the presence of bromo and fluoro substituents, contribute to its versatility in catalysis. This compound aids in the development of catalytic systems that are more efficient, selective, and environmentally friendly. Research in this area focuses on optimizing reaction conditions and exploring new catalytic pathways that can leverage the unique properties of this compound.

Drug Development

The exploration of "this compound" in drug development is an emerging area of interest. Its incorporation into pharmacologically active molecules can lead to the discovery of new therapeutic agents. The compound's ability to interact with biological targets, combined with its structural flexibility, makes it a valuable building block in medicinal chemistry. Investigations are ongoing to understand its role in drug-receptor interactions, with the aim of designing novel drugs that can address unmet medical needs.

References

Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. M. Boča, R. Jameson, W. Linert (2011). Coordination Chemistry Reviews. Read more.

Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. T. Scior, D. Domeyer, K. Cuanalo-Contreras, S. Laufer (2011). Current Medicinal Chemistry. Read more.

Review on the metallation of π-deficient heteroaromatic compounds. F. Marsais, G. Quéguiner (1983). Tetrahedron. Read more.

Safety and Hazards

Properties

IUPAC Name |

3-(1-bromo-2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(10,6-9)7-3-2-4-11-5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIYWPLXQOBOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CN=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)

![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)

![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)

![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)

![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)

![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)

![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)

![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)

![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)

![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)